molecular formula C12H15NO3 B172550 cis-Benzyl 3-hydroxycyclobutylcarbamate CAS No. 130396-60-0

cis-Benzyl 3-hydroxycyclobutylcarbamate

Cat. No.: B172550
CAS No.: 130396-60-0
M. Wt: 221.25 g/mol
InChI Key: BCFMGQOQYWGLIL-UHFFFAOYSA-N
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Description

cis-Benzyl 3-hydroxycyclobutylcarbamate is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 g/mol . It is known for its unique structure, which includes a cyclobutyl ring and a benzyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of cis-Benzyl 3-hydroxycyclobutylcarbamate involves several steps. One common method includes the reaction of benzyl chloroformate with 3-hydroxycyclobutanone in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

cis-Benzyl 3-hydroxycyclobutylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

cis-Benzyl 3-hydroxycyclobutylcarbamate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-Benzyl 3-hydroxycyclobutylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

cis-Benzyl 3-hydroxycyclobutylcarbamate can be compared to other similar compounds, such as:

This compound stands out due to its unique cyclobutyl ring, which imparts distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

benzyl N-(3-hydroxycyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFMGQOQYWGLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599995, DTXSID301173982
Record name Benzyl (3-hydroxycyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130396-60-0, 1403766-86-8
Record name Benzyl (3-hydroxycyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanone (3.51 g, 16.0 mmol) from Step A was dissolved in 100 mL of THF and the THF solution was cooled to -78° C. with stirring under a nitrogen atmosphere. To the solution was added 17.6 mL (17.6 mmol) of potassium tri-sec-butylborohydride (sold by Aldrich Chemical Company as a 1M solution in THF under the registered trademark K-Selectride®) and stirring was continued for 10 minutes. The reaction mixture was allowed to warm to 0° C. and then quenched with 1.16 mL (1 equivalent) of glacial acetic acid. The reaction mixture was then filtered through Celite filter aid and concentrated in vacuo. The residue (3.1 g) was dissolved in ~10 mL of methylene chloride and purified on a 1.5×45 cm silica gel column eluted @ 5 psi with 250 mL of acetone:hexane (1:2 v/v), followed by 200 mL of acetone:hexane (1:1 v/v) to give 2.22 g (63% yield) of the title compound; MS DCI-NH3M/Z: 222 (M+H)+, 239 (M+NH4)+ ; 1H NMR (CD3OD) δ 1.81 (m, 2H), 2.62 (m, 2H), 3.60 (m, 1H), 3.90 (m, 1H), 5.09 (s, 2H), 7.25-7.40 (m, 5H).
Quantity
3.51 g
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reactant
Reaction Step One
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100 mL
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17.6 mL
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solution
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1.16 mL
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Yield
63%

Synthesis routes and methods II

Procedure details

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CCC(C)[BH-](C(C)CC)C(C)CC
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